11-(3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C23H19FN2OS and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12021257 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The research surrounding 11-(3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one primarily focuses on its synthesis and potential applications in pharmacology and materials science. One study details the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b, e] [1, 4] diazepin-1-ones via dehydrative cyclization, highlighting moderate analgesic activity for the 11-phenyl derivative (Matsuo et al., 1985). Similarly, efficient synthesis methods have been developed for derivatives with potential central nervous system pharmacological activity, through condensation and cyclization processes (Cortéas et al., 2004).
Corrosion Inhibition
Another significant application is in corrosion inhibition, where benzodiazepine derivatives have been synthesized and evaluated for their protective properties against mild steel corrosion in acidic media. These compounds, including the related 11-phenyl and 11-methyl-11-phenyl hexahydrodibenzo derivatives, have demonstrated good inhibitory performance, acting as mixed-type inhibitors and forming protective layers on metal surfaces (Laabaissi et al., 2021).
Molecular Structure and Correlation with Activity
Studies have also explored the molecular structure of these compounds and their correlation with biological activity. For example, the synthesis of novel hexahydrodibenzo derivatives and investigation into their chemical properties, such as alkylation and acetylation, offer insights into the potential for diverse biological activities based on structural modifications (Chechina et al., 2015).
Potential for Imaging Applications
Additionally, research into radiolabeled derivatives for potential imaging of norepinephrine transporters with PET scans presents another avenue for scientific application. This involves synthesizing and evaluating potent inhibitors of norepinephrine reuptake as candidate radioligands, providing a foundation for future diagnostic tools in neuroscience (Schou et al., 2006).
Properties
IUPAC Name |
6-(3-fluorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-16-6-3-5-14(11-16)23-22-19(25-17-7-1-2-8-18(17)26-23)12-15(13-20(22)27)21-9-4-10-28-21/h1-11,15,23,25-26H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWLIISVSZVNHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)F)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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